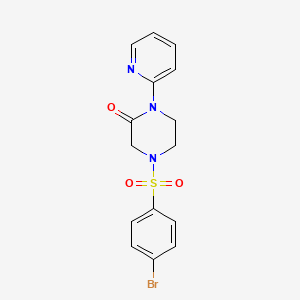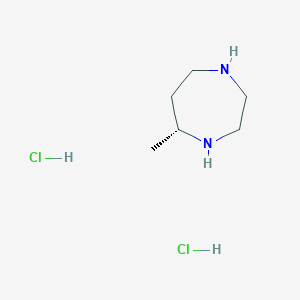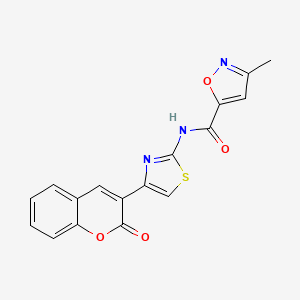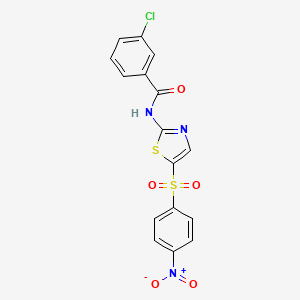![molecular formula C22H22N6O2S B2686856 2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1044283-94-4](/img/no-structure.png)
2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
BenchChem offers high-quality 2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Compounds structurally related to the one have been synthesized and tested for their anti-inflammatory activities. For example, derivatives of quinazolin-4-one have exhibited significant anti-inflammatory activity in various models, suggesting potential applications in the development of new anti-inflammatory agents (Kumar & Rajput, 2009).
Antihypertensive and Alpha-Adrenoceptor Antagonist Properties
Quinazoline derivatives have been evaluated for their antihypertensive effects and alpha 1-adrenoceptor antagonistic properties, indicating their potential in treating conditions related to hypertension and as selective alpha 1-adrenoceptor antagonists (Chern et al., 1993).
Antimicrobial Activity
Research into quinazoline derivatives has also shown promising antimicrobial properties, highlighting their potential as novel antimicrobial agents against a variety of bacterial strains (Buha et al., 2012).
Antitumor and Antifolate Activities
Quinazoline and pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showcasing their potential in cancer treatment and as antibacterial agents. These compounds demonstrate significant inhibitory activity against TS, indicating their utility in developing antitumor and antibacterial therapies (Gangjee et al., 1996).
Gastroprotective Activity
Similar compounds have been evaluated for their gastroprotective activity, suggesting a potential application in treating or preventing gastric ulcers and related gastrointestinal disorders (Piras et al., 1993).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyridin-2-ylpiperazin-1-yl)acetaldehyde followed by cyclization with formamide and sulfuric acid. The resulting intermediate is then reacted with 2-bromoacetophenone to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(4-pyridin-2-ylpiperazin-1-yl)acetaldehyde", "formamide", "sulfuric acid", "2-bromoacetophenone" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyridin-2-ylpiperazin-1-yl)acetaldehyde in the presence of acetic acid and sodium triacetoxyborohydride to form the intermediate.", "Step 2: Cyclization of the intermediate with formamide and sulfuric acid to form the second intermediate.", "Step 3: Reaction of the second intermediate with 2-bromoacetophenone in the presence of potassium carbonate and DMF to form the final product." ] } | |
Número CAS |
1044283-94-4 |
Nombre del producto |
2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Fórmula molecular |
C22H22N6O2S |
Peso molecular |
434.52 |
Nombre IUPAC |
2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C22H22N6O2S/c29-19(27-13-11-26(12-14-27)18-7-3-4-10-23-18)9-8-17-21(30)28-20(24-17)15-5-1-2-6-16(15)25-22(28)31/h1-7,10,17,24H,8-9,11-14H2 |
Clave InChI |
WRSGSFVDJRVKAI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2686774.png)


![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide](/img/structure/B2686784.png)

![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)

![1-(2-bromoallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2686789.png)


![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)